D-myo-Inositol 1-Phosphate Disodium Salt
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Overview
Description
D-myo-Inositol 1-Phosphate Disodium Salt is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is a second messenger involved in various cellular processes, including the regulation of calcium levels within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol 1-Phosphate Disodium Salt can be synthesized through the hydrolysis of phosphatidylinositol by phospholipase C. This reaction produces inositol phosphates, including D-myo-Inositol 1-Phosphate .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of phosphatidylinositol, followed by purification processes to isolate the desired compound .
Types of Reactions:
Hydrolysis: D-myo-Inositol 1-Phosphate can be hydrolyzed to inositol by inositol monophosphatase.
Phosphorylation: It can undergo phosphorylation to form higher-order inositol phosphates.
Common Reagents and Conditions:
Phospholipase C: Used for the hydrolysis of phosphatidylinositol.
Inositol Monophosphatase: Used for the dephosphorylation of inositol phosphates.
Major Products:
Inositol: Formed by the hydrolysis of D-myo-Inositol 1-Phosphate.
Higher-order Inositol Phosphates: Formed by the phosphorylation of D-myo-Inositol 1-Phosphate.
Scientific Research Applications
D-myo-Inositol 1-Phosphate Disodium Salt is widely used in scientific research due to its role as a second messenger in cellular signaling. Its applications include:
Chemistry: Used in studies of signal transduction pathways.
Biology: Investigated for its role in cellular processes such as calcium regulation.
Medicine: Explored for potential therapeutic applications in diseases related to calcium signaling.
Industry: Utilized in the production of biochemical reagents for research purposes.
Mechanism of Action
D-myo-Inositol 1-Phosphate Disodium Salt functions as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of phosphatidylinositol and binds to receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels .
Comparison with Similar Compounds
D-myo-Inositol 1,4,5-Trisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-Inositol 1,3-Diphosphate: Plays a role in cellular signaling pathways.
Uniqueness: D-myo-Inositol 1-Phosphate Disodium Salt is unique due to its specific role in the hydrolysis of phosphatidylinositol and its involvement in the regulation of intracellular calcium levels .
Properties
Molecular Formula |
C19H20N8O6 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m1/s1 |
InChI Key |
KTRAZHHNSREJAS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
Origin of Product |
United States |
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